2-(4-methyl-1H-pyrazol-1-yl)acetic acid
Overview
Description
2-(4-methyl-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C6H8N2O2 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity of Pyrazole Derivatives
Pyrazole derivatives, including 2-(4-methyl-1H-pyrazol-1-yl)acetic acid, play a significant role in medicinal chemistry due to their wide range of biological activities. Research has shown that these compounds exhibit properties such as antimicrobial, antifungal, antiviral, and antioxidant activities. They are synthesized using various methods, including reactions under microwave conditions, and have been evaluated for their biological effects in numerous studies. These pyrazole derivatives are also explored for their herbicidal properties, indicating their potential in agrochemical applications (Sheetal et al., 2018).
Pyrazole Derivatives in Drug Design
The pyrazole moiety is identified as a pharmacophore, playing a crucial role in the design of biologically active compounds. Pyrazole derivatives are utilized as synthons in organic synthesis, with a wide array of biological activities including anticancer, analgesic, anti-inflammatory, and antiviral properties. Their incorporation into drug molecules has highlighted the importance of pyrazole derivatives in medicinal chemistry, leading to the development of novel therapeutics based on these compounds (A. M. Dar & Shamsuzzaman, 2015).
Pyrazolines as Therapeutic Targets for Neurodegenerative Disorders
Pyrazolines, including those derived from this compound, have shown significant potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds exhibit neuroprotective properties and have been studied for their effects on enzyme inhibition related to neurodegenerative pathways. Their ability to inhibit enzymes such as acetylcholine esterase and monoamine oxidase suggests their utility in managing conditions associated with neurodegeneration (M. Ahsan et al., 2022).
Environmental Applications: Wastewater Treatment
The pesticide production industry generates wastewater containing various toxic pollutants, including derivatives of pyrazole compounds. Treatment processes, such as biological treatment combined with granular activated carbon, have been shown to effectively remove these compounds from wastewater. This highlights the importance of understanding the chemical properties and reactivity of pyrazole derivatives, including this compound, for environmental protection and compliance with water quality regulations (L. Goodwin et al., 2018).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, influencing their function
Mode of Action
Molecular simulation studies of related compounds suggest that they may bind to the active sites of target proteins, resulting in changes to their function . The specific interactions between 2-(4-methyl-1H-pyrazol-1-yl)acetic acid and its targets, and the resulting changes, are areas for future investigation.
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to downstream effects
Result of Action
Related compounds have shown various biological activities, such as antifungal and antibacterial effects
Biochemical Analysis
Biochemical Properties
2-(4-methyl-1H-pyrazol-1-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteomic enzymes, influencing their activity and stability . The nature of these interactions often involves binding to active sites or altering the conformation of the enzymes, thereby affecting their catalytic efficiency. Additionally, this compound can form complexes with metal ions, which may further modulate its biochemical activity .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic pathways . This compound can also impact cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions . For instance, it can inhibit certain enzymes by binding to their active sites, preventing substrate access and thus reducing their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to cumulative effects on cellular processes, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress . At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell . For example, the compound may be metabolized by enzymes involved in oxidative stress responses, leading to the production of reactive oxygen species or other byproducts .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, it may be transported into the cell via specific membrane transporters and subsequently distributed to various organelles or cellular structures .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Additionally, its localization to the nucleus may impact gene expression and other nuclear processes .
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-5-2-7-8(3-5)4-6(9)10/h2-3H,4H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUDOROFFCNCNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424497 | |
Record name | (4-Methyl-pyrazol-1-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956364-44-6 | |
Record name | (4-Methyl-pyrazol-1-yl)-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30424497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methyl-1H-pyrazol-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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